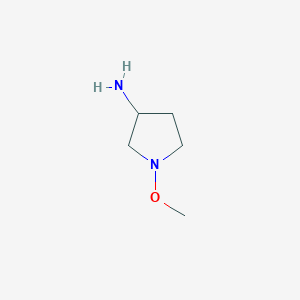

1-Methoxypyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-methoxypyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSRJOLMOGEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxypyrrolidin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-methoxypyrrolidine with an appropriate amine source. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Another method involves the reductive amination of 1-methoxypyrrolidin-3-one with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of 1-methoxypyrrolidin-3-amine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or imines.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, amines, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxypyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Kinase Inhibition

- N-(4-(3-(Dimethylamino)pyrrolidin-1-yl)-3-methoxyphenyl)-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine (Compound 18) demonstrates potent inhibition of Mer and Axl tyrosine kinases (IC₅₀: <10 nM), attributed to the methoxy group’s role in hydrophobic pocket interactions .

Biological Activity

1-Methoxypyrrolidin-3-amine is a heterocyclic organic compound notable for its unique structural features, which include a methoxy group and an amine group attached to a pyrrolidine ring. This configuration confers distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and neuropharmacology.

Chemical Structure and Properties

1-Methoxypyrrolidin-3-amine has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 1-methoxypyrrolidin-3-amine |

The compound's structure promotes solubility and reactivity, which are critical for its biological interactions.

Research indicates that 1-methoxypyrrolidin-3-amine interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and cognitive enhancement. The compound may modulate neurotransmitter release and receptor activity, contributing to its therapeutic effects.

Neuropharmacological Effects

1-Methoxypyrrolidin-3-amine has shown promise in several neuropharmacological studies:

- Mood Regulation : Preliminary findings indicate that the compound may influence mood regulation through its action on serotonin receptors.

- Cognitive Function : Its potential to enhance cognitive functions is being explored, particularly in the context of neurodegenerative diseases.

Anti-inflammatory Properties

In addition to its neuropharmacological applications, 1-methoxypyrrolidin-3-amine exhibits anti-inflammatory properties. This activity is significant as inflammation is a common underlying factor in many neurological disorders.

Synthesis and Production

The synthesis of 1-methoxypyrrolidin-3-amine can be achieved through various methods:

- Nucleophilic Substitution : Involves reacting 1-methoxypyrrolidine with an appropriate amine source under basic conditions.

- Reductive Amination : This method utilizes 1-methoxypyrrolidin-3-one with ammonia or a primary amine in the presence of reducing agents like sodium cyanoborohydride.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-methoxypyrrolidin-3-amine, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | Contains a chlorophenyl group; similar pyrrolidine structure | Potential anti-inflammatory effects; drug design |

| 3-Methoxy-N,N-dimethylpropanamine | Dimethylated amine; similar methoxy group | Different biological activity profile |

| N-Methylpyrrolidine | Methylated pyrrolidine; lacks methoxy group | More basic character; different pharmacological properties |

The presence of both methoxy and amine groups in 1-methoxypyrrolidin-3-amine enhances its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 1-methoxypyrrolidin-3-amine:

- Neuropharmacology Study : A study published in a peer-reviewed journal highlighted the compound's potential to modulate serotonin receptor activity, suggesting implications for treating depression.

- Anti-inflammatory Research : Another research project examined the anti-inflammatory effects of the compound in vitro, noting a significant reduction in pro-inflammatory cytokines.

- Cognitive Enhancement Trials : Preliminary trials have indicated that administration of 1-methoxypyrrolidin-3-amine may improve cognitive performance in animal models, warranting further investigation into its mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methoxypyrrolidin-3-amine, and how can reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, cyclopropanamine derivatives have been synthesized via copper-catalyzed coupling reactions in dimethyl sulfoxide (DMSO) with cesium carbonate as a base, yielding ~17.9% under optimized conditions (35°C, 48 hours) . For 1-Methoxypyrrolidin-3-amine, analogous protocols using methoxy-containing precursors and catalysts like copper(I) bromide may apply. Solvent choice (e.g., DMSO vs. acetonitrile) and temperature control are critical to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing 1-Methoxypyrrolidin-3-amine?

- Methodology :

- NMR : H NMR identifies protons on the pyrrolidine ring and methoxy group (e.g., δ 3.0–3.5 ppm for N–CH, δ 3.3–3.7 ppm for OCH). C NMR confirms quaternary carbons and substituents (e.g., 50–60 ppm for N–CH, 55–60 ppm for OCH) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 131.12 for CHNO) .

- IR : Absence of carbonyl peaks (e.g., >1650 cm) confirms successful reduction of intermediates .

Q. What safety protocols are recommended for handling 1-Methoxypyrrolidin-3-amine?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use .

- Ventilation : Employ fume hoods to avoid aerosol formation .

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields for 1-Methoxypyrrolidin-3-amine synthesis be optimized in low-yield systems?

- Methodology :

- Catalyst Screening : Test palladium or nickel catalysts for improved C–N coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 6–12 hours) while maintaining or improving yield .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry accordingly.

Q. How do steric and electronic effects influence the reactivity of 1-Methoxypyrrolidin-3-amine in nucleophilic substitutions?

- Methodology :

- Computational Modeling : Perform DFT calculations to map electron density on the amine group and predict regioselectivity.

- Kinetic Studies : Compare reaction rates with varying electrophiles (e.g., benzyl bromide vs. tert-butyl bromide) to quantify steric hindrance .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the pyrrolidine ring to enhance nucleophilicity.

Q. How should researchers address contradictory literature data on the stability of 1-Methoxypyrrolidin-3-amine under acidic conditions?

- Methodology :

- Controlled Replication : Repeat reported protocols (e.g., pH 2–4 buffers) while monitoring degradation via HPLC.

- Structural Analysis : Use X-ray crystallography to verify if decomposition products (e.g., ring-opened amines) correlate with conflicting reports .

- Condition Mapping : Systematically vary temperature, solvent, and acid strength to identify stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.